molecular formula C23H21N3 B5168894 4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile CAS No. 61006-40-4

4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B5168894
CAS No.: 61006-40-4
M. Wt: 339.4 g/mol
InChI Key: CZKQZXXJRAAXKY-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with diphenyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-diphenylpyridine-3-carbonitrile with piperidine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both diphenyl and piperidinyl groups, which can confer distinct chemical and biological properties. This combination can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

4,6-diphenyl-2-piperidin-1-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3/c24-17-21-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)25-23(21)26-14-8-3-9-15-26/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKQZXXJRAAXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385598
Record name 4,6-diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61006-40-4
Record name 4,6-diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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